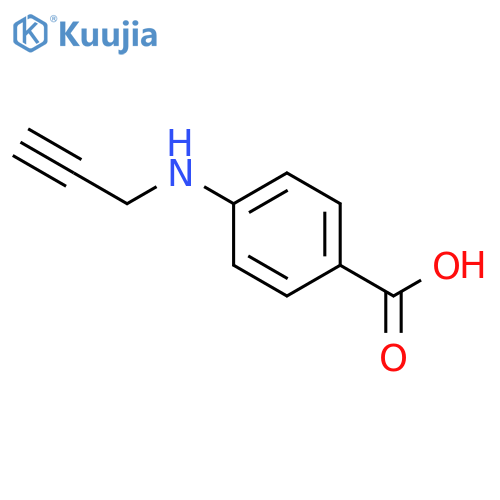Cas no 107174-54-9 (4-(prop-2-yn-1-yl)aminobenzoic acid)

107174-54-9 structure
商品名:4-(prop-2-yn-1-yl)aminobenzoic acid
4-(prop-2-yn-1-yl)aminobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(prop-2-ynylamino)benzoic Acid
- AKOS011513210
- Benzoic acid, 4-(2-propynylamino)-
- ACMC-20mavv
- CTK0D6580
- 4-prop-2-ynylamino-benzoic acid
- 4-Prop-2-inylamino-benzoesaeure
- AKOS011513210; Benzoic acid, 4-(2-propynylamino)-; ACMC-20mavv; CTK0D6580; 4-prop-2-ynylamino-benzoic acid; 4-Prop-2-inylamino-benzoesaeure;
- 4-(prop-2-yn-1-yl)aminobenzoic acid
- SCHEMBL432166
- 4-[(prop-2-yn-1-yl)amino]benzoic acid
- EN300-1449406
- 107174-54-9
- DTXSID40444969
-
- インチ: InChI=1S/C10H9NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h1,3-6,11H,7H2,(H,12,13)
- InChIKey: DNZMVBPBFGNSLG-UHFFFAOYSA-N
- ほほえんだ: C#CCNC1=CC=C(C=C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 175.063328530g/mol
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 49.3Ų
4-(prop-2-yn-1-yl)aminobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1449406-2500mg |
4-[(prop-2-yn-1-yl)amino]benzoic acid |
107174-54-9 | 2500mg |
$810.0 | 2023-09-29 | ||
| Enamine | EN300-1449406-5000mg |
4-[(prop-2-yn-1-yl)amino]benzoic acid |
107174-54-9 | 5000mg |
$1199.0 | 2023-09-29 | ||
| Enamine | EN300-1449406-1000mg |
4-[(prop-2-yn-1-yl)amino]benzoic acid |
107174-54-9 | 1000mg |
$414.0 | 2023-09-29 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580447-50mg |
4-(Prop-2-yn-1-ylamino)benzoic acid |
107174-54-9 | 98% | 50mg |
¥10294.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580447-1g |
4-(Prop-2-yn-1-ylamino)benzoic acid |
107174-54-9 | 98% | 1g |
¥11442.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580447-250mg |
4-(Prop-2-yn-1-ylamino)benzoic acid |
107174-54-9 | 98% | 250mg |
¥9015.00 | 2024-08-09 | |
| Enamine | EN300-1449406-500mg |
4-[(prop-2-yn-1-yl)amino]benzoic acid |
107174-54-9 | 500mg |
$397.0 | 2023-09-29 | ||
| Enamine | EN300-1449406-250mg |
4-[(prop-2-yn-1-yl)amino]benzoic acid |
107174-54-9 | 250mg |
$381.0 | 2023-09-29 | ||
| Enamine | EN300-1449406-0.1g |
4-[(prop-2-yn-1-yl)amino]benzoic acid |
107174-54-9 | 0.1g |
$653.0 | 2023-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580447-500mg |
4-(Prop-2-yn-1-ylamino)benzoic acid |
107174-54-9 | 98% | 500mg |
¥9411.00 | 2024-08-09 |
4-(prop-2-yn-1-yl)aminobenzoic acid 関連文献
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
107174-54-9 (4-(prop-2-yn-1-yl)aminobenzoic acid) 関連製品
- 7409-09-8(4-(Ethylamino)benzoic Acid)
- 73686-77-8(4-(Propylamino)benzoic acid)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量